Quinoline sulfate

Descripción general

Descripción

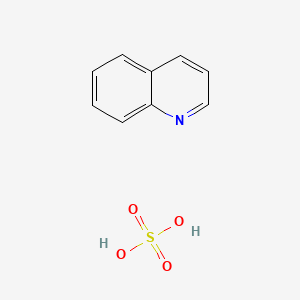

Quinoline sulfate is a chemical compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Quinoline sulfate can be synthesized through several methods. One common method involves the Skraup synthesis, where aniline is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with acetone in the presence of an acid catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also gaining popularity to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: Quinoline sulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Substitution reactions often involve halogenation, where halogens like chlorine (Cl₂) or bromine (Br₂) are used in the presence of a catalyst.

Major Products Formed:

Oxidation: this compound can be converted to quinone derivatives.

Reduction: Reduction can lead to the formation of hydroquinoline derivatives.

Substitution: Halogenation can produce halogenated quinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

Quinoline and its derivatives have been extensively studied for their pharmacological properties, particularly as antiviral, antibacterial, and anticancer agents.

Antiviral Activity

Quinoline derivatives have shown efficacy against a range of viral infections. Notable examples include:

- Saquinavir : An HIV protease inhibitor that contains a quinoline scaffold.

- Indiravir : Another antiviral drug effective against HIV.

Recent studies highlight the potential of quinoline derivatives in combating emerging viruses like Zika and Ebola. The structural modifications of quinolines can enhance their antiviral properties, making them promising candidates for future drug development .

Antibacterial and Anticancer Properties

Quinoline sulfate has demonstrated significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that specific quinoline derivatives exhibit potent anticancer properties by interacting with DNA and inhibiting cancer cell proliferation. For instance, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide showed high activity against multiple cancer cell lines .

Environmental Applications

Quinoline is recognized as a hazardous pollutant due to its toxicity and potential carcinogenicity. However, it also plays a role in environmental remediation.

Pollutant Removal

Recent studies have explored methods for removing quinoline from contaminated water sources using sulfate radical systems. A novel approach involving co-activation with ferrous ions and zero-valent iron (ZVI) significantly improved the removal efficiency of quinoline from acidic solutions, achieving an initial removal rate increase from 85.8% to 92.9% . This method showcases the dual nature of quinoline as both a pollutant and a target for environmental cleanup strategies.

Industrial Applications

This compound is utilized in various industrial processes due to its chemical properties.

Chemical Manufacturing

Quinoline serves as an intermediate in the production of:

- Dyes : Used extensively in textile applications.

- Pharmaceuticals : As a reagent in synthesizing various medicinal compounds.

- Agricultural Chemicals : Employed in formulating pesticides and herbicides .

Corrosion Inhibition

In metallurgical processes, quinoline acts as a corrosion inhibitor, protecting metals from oxidative damage during production and storage . Its effectiveness in this role has led to its incorporation into various industrial formulations.

Case Studies

Mecanismo De Acción

Quinoline sulfate is compared with other similar compounds such as quinine sulfate, quinolinic acid, and chloroquine. While these compounds share structural similarities, this compound is unique in its specific applications and properties. For instance, quinine sulfate is primarily used as an antimalarial drug, whereas this compound is more commonly used in industrial applications.

Comparación Con Compuestos Similares

Quinine sulfate

Quinolinic acid

Chloroquine

Actividad Biológica

Quinoline sulfate, a derivative of quinoline, has garnered attention in various biological and medicinal fields due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, antiviral properties, and its mechanisms of action, supported by relevant case studies and research findings.

Overview of this compound

This compound is part of a larger class of compounds known as quinolines, which have been studied for their pharmacological properties. These compounds exhibit a range of biological activities including antimicrobial, antiviral, and anticancer effects. The structural features of quinoline derivatives significantly influence their biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For instance, a compound derived from quinoline demonstrated significant activity against various cancer cell lines, showing efficacy comparable to established chemotherapeutic agents like cisplatin and doxorubicin. Specifically, one study reported that a derivative with an unsubstituted phenolic group at position 8 exhibited the highest anticancer potency, effectively altering the expression of key regulatory proteins involved in cell cycle progression and apoptosis such as P53 and BAX .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3c | A549 (Lung) | 10 | Inhibits BCL-2 expression |

| 3c | MCF-7 (Breast) | 15 | Activates P21 protein |

| 3c | HeLa (Cervical) | 12 | Induces apoptosis via BAX |

Antibacterial Activity

This compound has also shown promising antibacterial properties. Studies indicate that certain derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds suggest that structural modifications can enhance their antibacterial efficacy. Notably, the presence of specific functional groups is crucial for maintaining activity; blocking the phenolic group led to a complete loss of antibacterial action .

Table 2: Antibacterial Efficacy of Quinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 3c | MRSA | 32 | Bactericidal |

| 6 | E. coli | >256 | Non-active |

| M9 | Bacillus pumilus | 5 | Bactericidal |

Antiviral Properties

Quinoline derivatives have also been investigated for their antiviral potential. Research has shown that these compounds can inhibit various viral strains, including Zika virus and HIV. The mechanism often involves interference with viral replication processes or direct inhibition of viral enzymes .

Case Study: Antiviral Activity Against Zika Virus

In a controlled study, a quinoline derivative was administered to infected cell cultures, resulting in a significant reduction in viral load. The compound's mechanism was linked to the inhibition of viral entry into host cells and disruption of viral RNA synthesis.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Quinoline derivatives often inhibit enzymes critical for cancer cell proliferation and bacterial survival.

- Modulation of Gene Expression : These compounds can alter the expression levels of genes involved in apoptosis and cell cycle regulation.

- Antioxidant Properties : Some studies suggest that quinoline compounds may exert protective effects against oxidative stress in cells.

Propiedades

IUPAC Name |

quinoline;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZKUEZEYFNPID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N. H2SO4, C9H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | QUINOLINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54957-90-3, 530-66-5 | |

| Details | Compound: Quinoline, sulfate (1:1) | |

| Record name | Quinoline, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54957-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Quinoline, sulfate (1:1) | |

| Record name | Quinoline, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8031996 | |

| Record name | Quinoline sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Quinoline sulfate appears as white to grayish-white or light brown crystalline powder. Sensitive to light. | |

| Record name | QUINOLINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | QUINOLINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

530-66-5(bisulfate); 41949-04-6, 530-66-5, 41949-04-6 | |

| Record name | QUINOLINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinolinium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041949046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

325 to 327 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | QUINOLINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.